(7-Bromo-1H-indol-2-yl)boronic acid
Overview
Description
(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It is used in various fields of research due to its potential applications.
Molecular Structure Analysis
The InChI code for (7-Bromo-1H-indol-2-yl)boronic acid is 1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7 (9 (12)13)11-8 (5)6/h1-4,11-13H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(7-Bromo-1H-indol-2-yl)boronic acid is a solid at room temperature . It has a molecular weight of 239.86 . The compound should be stored in an inert atmosphere and under -20C .Scientific Research Applications
(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It’s a solid substance with a molecular weight of 239.86 . This compound is typically stored under an inert atmosphere and in a freezer, under -20°C .
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Organic Chemistry Research
- This compound offers intriguing properties for fundamental research in organic chemistry. The presence of the bromine atom allows for further functionalization through various reactions.
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Medicinal Chemistry Research
- (7-Bromo-1H-indol-2-yl)boronic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The indole ring is a prevalent scaffold in numerous bioactive molecules, and the boronic acid functionality facilitates the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling.
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Pharmaceutical Research
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Material Science
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Biochemical Research
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Safety Research
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Palladium-Catalyzed Cross-Coupling Reactions
- The presence of the bromine atom in this compound allows for further functionalization through various reactions, such as palladium-catalyzed cross-coupling reactions. This is a powerful tool for creating carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds.
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Synthesis of Hydroxyquinones
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Copper-Catalyzed Trifluoromethylation
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Homocoupling Reactions
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Palladium-Catalyzed Benzylation
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Safety Research
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions.
properties
IUPAC Name |
(7-bromo-1H-indol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBMECATXATSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656927 | |
Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-1H-indol-2-yl)boronic acid | |
CAS RN |
957120-89-7 | |
Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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